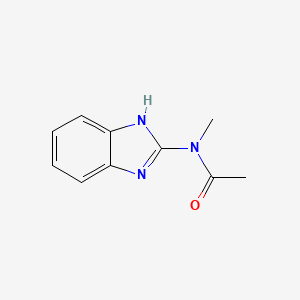![molecular formula C18H12N2S3 B579327 2,5-Bis(benzo[d]thiazol-2-yl)thiophène CAS No. 18013-43-9](/img/structure/B579327.png)
2,5-Bis(benzo[d]thiazol-2-yl)thiophène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(benzo[d]thiazol-2-yl)thiophene is a light-emitting chemical compound that is a benzoxazole derivative . It is usually used as an optical brightener and is suitable for photoluminescence experiments on doped silica films . It has excellent UV-Visible absorption property and outstanding fluorescent ability .
Synthesis Analysis
The synthesis of 2-arylbenzothiazoles, which are similar to the structure of 2,5-Bis(benzo[d]thiazol-2-yl)thiophene, has been extensively studied . The synthesis usually starts from simple commercially available building blocks such as 2-aminothiophenol and 2-chloroacetic acid . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .Molecular Structure Analysis
The structure of 2,5-Bis(benzo[d]thiazol-2-yl)thiophene consists of a central thiophene ring and two terminal thiazole rings . The two S atoms of the thiazole rings are trans to the thiophene S atom sulfur. The thiazole rings are approximately coplanar with the thiophene ring, with dihedral angles of 6.23 (11) and 4.81 (11)° between them .Physical And Chemical Properties Analysis
2,5-Bis(benzo[d]thiazol-2-yl)thiophene is known for its excellent UV-Visible absorption property and outstanding fluorescent ability . It is usually used as an optical brightener and is suitable for photoluminescence experiments on doped silica films .Applications De Recherche Scientifique
Activité antitumorale et cytotoxique
Les thiazoles, y compris les dérivés comme le 2,5-Bis(benzo[d]thiazol-2-yl)thiophène, présentent des effets antitumoraux et cytotoxiques prometteurs. Par exemple, des chercheurs ont synthétisé des composés apparentés et évalué leur cytotoxicité sur des lignées cellulaires tumorales humaines. Ces investigations visent à identifier des candidats potentiels pour la thérapie du cancer .
Azurant optique
Le this compound sert d'azurant optique. Il convertit efficacement la lumière ultraviolette (UV) en lumière visible, ce qui le rend utile dans diverses applications. Explorons quelques utilisations spécifiques :
- Visualisation d'adhésifs à motifs UV : Il aide à visualiser les adhésifs sensibles à la pression acryliques à motifs UV .
Activités biologiques
Les thiazoles se retrouvent dans plusieurs composés biologiquement actifs :
Vitamine B1 (Thiamine)
Il est intéressant de noter que le cycle thiazole se retrouve naturellement dans la vitamine B1 (thiamine). La thiamine joue un rôle crucial dans la libération d'énergie à partir des glucides pendant le métabolisme et soutient le fonctionnement normal du système nerveux en aidant à la synthèse des neurotransmetteurs, comme l'acétylcholine .
Mécanisme D'action
Target of Action
Similar compounds have been reported to interact with various biological targets, such as enzymes involved in the excited state intramolecular proton transfer (esipt) process .
Mode of Action
2,5-Bis(benzo[d]thiazol-2-yl)thiophene is believed to undergo an ESIPT process upon excitation . This process involves the transfer of a proton in the excited state, leading to the formation of a keto tautomer . The fast delocalization of the positive charge over the heterocyclic ring in the excited state results in a large Stokes-shifted keto tautomer .
Biochemical Pathways
The esipt process it undergoes can influence various photophysical properties, making it potentially useful in applications such as laser dyes, fluorescent probes, photo-chromic dyes, sensors, organic electroluminescence, ph sensors, optical materials, and organic triplet photo-stabilizers .
Result of Action
Its esipt process can lead to changes in electronic properties such as electron density distribution, energies of electronic states, and dipole moments .
Action Environment
The action of 2,5-Bis(benzo[d]thiazol-2-yl)thiophene can be influenced by environmental factors . For instance, the ESIPT process it undergoes is sensitive to the surrounding environment, which can affect its spectral properties .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of 2,5-Bis(benzo[d]thiazol-2-yl)thiophene involves the synthesis of the thiophene ring and the introduction of two benzo[d]thiazol-2-yl groups at the 2 and 5 positions of the thiophene ring.", "Starting Materials": [ "2-bromo-5-chlorothiophene", "benzo[d]thiazole-2-amine", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide", "chlorobenzene", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "The 2-bromo-5-chlorothiophene is reacted with benzo[d]thiazole-2-amine in the presence of potassium carbonate and copper(I) iodide in N,N-dimethylformamide to form 2,5-bis(benzo[d]thiazol-2-yl)thiophene.", "The reaction mixture is heated at 120-130°C for 24 hours.", "The crude product is purified by column chromatography using chlorobenzene as the eluent.", "The purified product is reduced with sodium borohydride in acetic acid and ethanol to remove any remaining halogens and to obtain the final product." ] } | |
Numéro CAS |
18013-43-9 |
Formule moléculaire |
C18H12N2S3 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
2-[5-(2H-1,3-benzothiazol-3-yl)thiophen-2-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H12N2S3/c1-3-7-14-12(5-1)19-18(23-14)16-9-10-17(22-16)20-11-21-15-8-4-2-6-13(15)20/h1-10H,11H2 |
Clé InChI |
QZDRRZMKTYQLLU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C4=NC5=CC=CC=C5S4 |
SMILES canonique |
C1N(C2=CC=CC=C2S1)C3=CC=C(S3)C4=NC5=CC=CC=C5S4 |
Synonymes |
2,3'-(2,5-Thiophenediyl)bis-benzothiazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


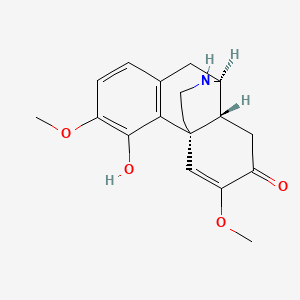

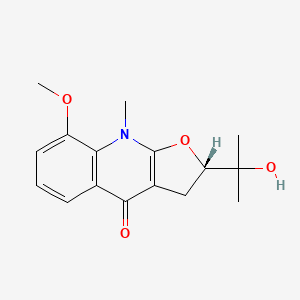

![3a,11b-Dihydro-5-hydroxy-4,11b-dimethoxy-11-methyl-1,3-dioxolo[4,5-c]acridin-6(11H)-one](/img/structure/B579255.png)

![N-[(1S,2S,3R)-2,3-Bis(trimethylsilyloxy)-1-[(trimethylsilyloxy)methyl]heptadecyl]acetamide](/img/structure/B579257.png)
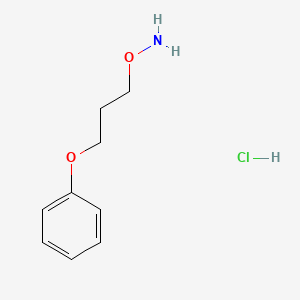
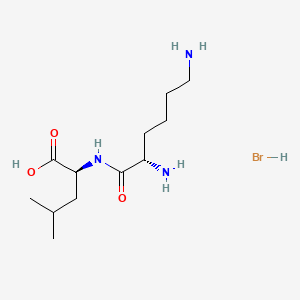
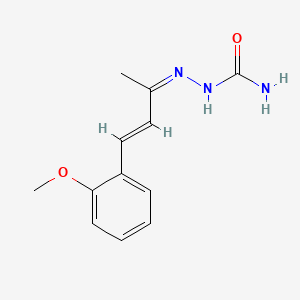

![3,4,8,10-Tetramethoxy[2]benzopyrano[4,3-b][1]benzopyran-7(5H)-one](/img/structure/B579265.png)
